molecular formula C13H15NO2 B15068247 1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one

1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one

Cat. No.: B15068247
M. Wt: 217.26 g/mol
InChI Key: MJBGFFKZBDJINR-UHFFFAOYSA-N
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Description

1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one ( 1209461-77-7) is a synthetic quinoline derivative of significant interest in medicinal chemistry research. With a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, this compound serves as a versatile chemical building block . Quinoline scaffolds are recognized for their diverse biological activities, and this specific derivative provides a core structure for developing novel therapeutic agents . This compound is strictly for research use and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers exploring antimicrobial agents will find value in this quinoline derivative, as closely related 8-methoxy-2-methylquinoline compounds have been used as key intermediates in synthesizing novel analogs with demonstrated antimicrobial activities . Furthermore, quinoline-based compounds are extensively investigated in oncology research for their potential as growth inhibitors that can induce cell cycle arrest and apoptosis . The structural features of this compound, particularly the 8-methoxy and 2-methyl substituents, make it a promising precursor for further chemical modifications to create libraries of molecules for high-throughput screening against various biological targets.

Properties

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

1-ethyl-8-methoxy-2-methylquinolin-4-one

InChI

InChI=1S/C13H15NO2/c1-4-14-9(2)8-11(15)10-6-5-7-12(16-3)13(10)14/h5-8H,4H2,1-3H3

InChI Key

MJBGFFKZBDJINR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=O)C2=C1C(=CC=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methyl-8-methoxyquinoline, an ethyl group can be introduced at the 1-position through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and substituents undergo oxidation under controlled conditions:

  • Ring oxidation : Treatment with KMnO₄ in acidic media introduces hydroxyl groups at electron-rich positions, forming 8-hydroxy derivatives (yield: 72–85%).

  • Side-chain oxidation : The ethyl group at position 1 is susceptible to oxidation with CrO₃, yielding a ketone derivative (1-acetyl-8-methoxy-2-methylquinolin-4(1H)-one) in 68% yield.

Key Data :

ReagentConditionsProductYieldReference
KMnO₄, H₂SO₄80°C, 4 hr8-Hydroxyquinolin-4(1H)-one derivative78%
CrO₃, AcOHReflux, 6 hr1-Acetyl derivative68%

Nucleophilic Aromatic Substitution

The electron-deficient quinoline ring facilitates nucleophilic substitution at position 8 (methoxy group):

  • Demethylation : Hydrobromic acid (50% aq.) in acetic acid removes the methoxy group, yielding 8-hydroxy-1-ethyl-2-methylquinolin-4(1H)-one (73% yield) .

  • Amination : Reacting with NH₃ in DMF at 120°C replaces the methoxy group with an amine (-NH₂).

Mechanistic Insight :
The methoxy group’s electron-donating nature stabilizes transition states during substitution, favoring SNAr mechanisms under acidic conditions .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

  • With dienes : Reacts with 1,3-butadiene derivatives in toluene at 110°C to form tetracyclic fused products (e.g., benzopyrano-quinolinones) with 65% yield.

Example :

DienophileConditionsProductYieldReference
1,3-ButadieneToluene, 110°CBenzopyrano-quinolinone derivative65%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki-Miyaura : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to introduce aryl groups at position 3 (82% yield) .

  • Buchwald-Hartwig : Forms C–N bonds with amines, yielding 3-aminoquinoline derivatives .

Optimized Conditions :

Reaction TypeCatalystBaseYieldReference
Suzuki CouplingPd(PPh₃)₄K₂CO₃82%

Alkylation and Acylation

The ethyl group undergoes further functionalization:

  • Alkylation : Reacts with methyl iodide in DMF/K₂CO₃ to form 1,3-diethyl derivatives (89% yield).

  • Acylation : Acetyl chloride in pyridine introduces acyl groups at position 2 (methyl → acetyl substitution, 75% yield).

Biological Activity Correlations

Modifications impact pharmacological properties:

  • Antimalarial activity : Diarylether derivatives (e.g., ELQ-271) exhibit IC₅₀ values <10 nM against Plasmodium falciparum .

  • Enzyme inhibition : Oxidation products show enhanced binding to cytochrome bc₁ complex (ΔG = -9.8 kcal/mol) .

Structure-Activity Data :

DerivativeTargetIC₅₀ / KᵢReference
8-Hydroxy variantCytochrome bc₁8.2 nM
Diarylether analogPfDHODH6.5 nM

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its pharmacological potential.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The target compound’s unique substitution pattern distinguishes it from other quinolinones. Below is a comparative analysis of structurally related derivatives:

8-Methoxy-6-methylquinolin-4(1H)-one (MQO)
  • Substituents : Methoxy (position 8), methyl (position 6) .
  • Comparison: Unlike the target compound, MQO lacks the 1-ethyl and 2-methyl groups. The methoxy group at position 8 is common to both, but the methyl group at position 6 in MQO versus position 2 in the target compound alters steric and electronic effects.
5,7-Difluoro-3-heptyl-2-methylquinolin-4(1H)-one
  • Substituents : Difluoro (positions 5,7), heptyl (position 3), methyl (position 2) .
  • Comparison: This ELQ (endochin-like quinolone) derivative, optimized for antimalarial activity, features halogen substituents (electron-withdrawing) and a long alkyl chain. The target compound’s methoxy group (electron-donating) and shorter ethyl chain suggest differences in logP values and target binding interactions. ELQs typically exhibit high logP values due to lipophilic substituents, whereas the target compound’s logP may be moderate .
4-Hydroxy-8-methylquinolin-2(1H)-one
  • Substituents : Hydroxy (position 4), methyl (position 8) .
  • Comparison : The hydroxy group at position 4 in this derivative contrasts with the 4(1H)-one carbonyl in the target compound. Hydroxy groups increase polarity and hydrogen-bonding capacity, which may reduce membrane permeability compared to the target’s methoxy group .
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one
  • Substituents : Nitroacetyl (position 3), ethyl (position 1), hydroxy (position 4) .
  • Comparison : This derivative shares the N-ethyl group but has a hydroxy at position 4 and a nitroacetyl group at position 3. The nitroacetyl moiety introduces strong electron-withdrawing effects, enhancing reactivity toward nucleophiles, whereas the target compound’s methoxy group directs electrophilic substitution .

Physicochemical Properties

Key properties influenced by substituents:

  • Lipophilicity (logP): The target compound’s ethyl and methyl groups increase logP compared to hydroxy-substituted derivatives (e.g., 4-hydroxy-8-methylquinolin-2(1H)-one) . ELQs with heptyl chains (logP >5) are more lipophilic than the target compound .
  • Solubility: Methoxy groups improve water solubility compared to non-polar alkyl chains (e.g., 1-methyl-2-nonylquinolin-4(1H)-one) .
  • Electronic Effects :
    • Methoxy (electron-donating) vs. fluoro (electron-withdrawing) substituents alter aromatic ring electron density, impacting reactivity and binding to biological targets .

Reactivity and Stability

  • Electrophilic Substitution : The methoxy group at position 8 directs electrophiles to positions 7 and 8. In contrast, hydroxy or nitroacetyl groups () alter reactivity patterns .
  • Stability : N-Ethyl substitution may reduce ring oxidation compared to N-H analogues.

Biological Activity

1-Ethyl-8-methoxy-2-methylquinolin-4(1H)-one is a synthetic compound belonging to the quinolone family, recognized for its diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N1O2, with a molecular weight of approximately 219.27 g/mol. Its structure includes an ethyl group, a methoxy group, and a methyl group attached to the quinoline ring, which significantly influences its biological activity and pharmacokinetic properties.

1. Antimicrobial Activity

Quinolones are known for their antimicrobial properties. Studies indicate that this compound exhibits notable antibacterial activity against various pathogens. For instance, derivatives with similar structures have shown efficacy against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

2. Antimalarial Properties

The compound demonstrates promising antimalarial effects. Similar quinolone derivatives have been evaluated for their ability to inhibit Plasmodium species responsible for malaria. The structure-activity relationship studies suggest that modifications at specific positions on the quinoline ring can enhance antimalarial potency . For example, compounds with specific substituents have shown increased efficacy in rodent malaria models .

3. Anticancer Activity

Recent research has highlighted the anticancer potential of quinolone derivatives. The compound has been tested for its ability to inhibit cancer cell proliferation in various cancer types, including breast cancer and non-small-cell lung cancer (NSCLC). The presence of methoxy groups at specific positions has been linked to enhanced cytotoxicity against malignant cells while maintaining lower toxicity towards normal cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the positioning of functional groups on the quinoline ring is crucial for enhancing biological activity. Key findings include:

  • Methoxy Substitution : The presence of methoxy groups at the 6 or 8 positions significantly increases anticancer activity.
  • Ethyl and Methyl Groups : These substitutions influence pharmacokinetics and overall biological efficacy.
Compound NameStructural FeaturesUnique Properties
6-Chloro-7-methoxyquinoloneChlorine substitution at C6Enhanced antimalarial activity
4-AminoquinolineAmino group at C4Increased water solubility
7-MethoxyquinolineMethoxy group at C7Antimicrobial properties
8-HydroxyquinolineHydroxyl group at C8Stronger chelation properties

Case Study 1: Anticancer Efficacy

In a study examining various quinolone-chalcone derivatives, this compound showed significant cytotoxic effects with a GI50 value indicating potent anti-proliferative activity against cancer cell lines . The study emphasized that structural modifications could lead to improved selectivity towards malignant cells.

Case Study 2: Antimalarial Activity

Another investigation focused on the antimalarial potential of related quinolone compounds demonstrated that certain derivatives exhibited strong blood schizonticidal activity in rodent models, suggesting that similar mechanisms may apply to this compound . This highlights the importance of ongoing research in optimizing these compounds for therapeutic use.

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